molecular formula C10H15BrS B13478616 2-(2-(Bromomethyl)pentyl)thiophene

2-(2-(Bromomethyl)pentyl)thiophene

Cat. No.: B13478616
M. Wt: 247.20 g/mol
InChI Key: FREQILYAHUGKQV-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)pentyl)thiophene is an organic compound with the molecular formula C10H15BrS and a molecular weight of 247.2 g/mol . This compound features a thiophene ring substituted with a bromomethyl group and a pentyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)pentyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-pentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)pentyl)thiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Reagents like LiAlH4 in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl-substituted thiophene.

Scientific Research Applications

2-(2-(Bromomethyl)pentyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)pentyl)thiophene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the thiophene ring undergoes electrophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)pentyl)thiophene is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

2-[2-(bromomethyl)pentyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

FREQILYAHUGKQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC=CS1)CBr

Origin of Product

United States

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